molecular formula C15H15FN6O B1440579 N-(4-fluorophenyl)-6-morpholino-9H-purin-2-amine CAS No. 1251578-67-2

N-(4-fluorophenyl)-6-morpholino-9H-purin-2-amine

Cat. No. B1440579
CAS RN: 1251578-67-2
M. Wt: 314.32 g/mol
InChI Key: KPXPXKOSEYWROL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about the compound’s occurrence in nature or its uses .


Synthesis Analysis

Synthesis analysis involves the study of how the compound is made. This can include the raw materials used, the reaction conditions, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques used for this can include X-ray crystallography, NMR spectroscopy, and computational methods .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include looking at the reagents and conditions needed for the reaction, the mechanism of the reaction, and the products formed .


Physical And Chemical Properties Analysis

Physical and chemical properties analysis involves studying properties like melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Chromatography and Mass Spectrometry

N-(4-fluorophenyl)-6-morpholino-9H-purin-2-amine: is utilized in chromatography and mass spectrometry as a standard or reference compound. Its distinct molecular structure allows for precise calibration and testing of analytical equipment, ensuring accurate measurement and identification of chemical substances .

Mitochondrial Dysfunction Studies

This compound serves as an inhibitor of mitochondrial complex II, playing a crucial role in studies of the electron transport chain. By inhibiting complex II, it helps in understanding the dynamics of ATP production and the generation of reactive oxygen species, which are vital in cellular respiration and metabolic disorders.

Synthesis and Structural Analysis

Researchers use N-(4-fluorophenyl)-6-morpholino-9H-purin-2-amine in the synthesis and structural analysis of related compounds. It’s particularly useful in the amination of porphyrins and examining crystal structures, which contributes to the development of new materials and drugs.

Biological Properties Investigation

The compound’s ability to inhibit specific enzymes makes it an important tool for investigating biological properties, such as enzyme function and regulation. It’s used to study metabolic pathways in bacteria and the inhibition of bacterial transcarbamylase enzymes, which can lead to new antibacterial therapies.

Laboratory Chemicals Manufacturing

In the manufacturing of laboratory chemicals, N-(4-fluorophenyl)-6-morpholino-9H-purin-2-amine is used due to its high purity and stability. It’s a key ingredient in the production of reagents and other compounds used in scientific research and development .

Safety and Hazards

Safety and hazard information for a compound can include its toxicity, flammability, and environmental impact. This information is typically found in a material safety data sheet .

properties

IUPAC Name

N-(4-fluorophenyl)-6-morpholin-4-yl-7H-purin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN6O/c16-10-1-3-11(4-2-10)19-15-20-13-12(17-9-18-13)14(21-15)22-5-7-23-8-6-22/h1-4,9H,5-8H2,(H2,17,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXPXKOSEYWROL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2NC=N3)NC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-6-morpholino-9H-purin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-fluorophenyl)-6-morpholino-9H-purin-2-amine
Reactant of Route 2
Reactant of Route 2
N-(4-fluorophenyl)-6-morpholino-9H-purin-2-amine
Reactant of Route 3
Reactant of Route 3
N-(4-fluorophenyl)-6-morpholino-9H-purin-2-amine
Reactant of Route 4
Reactant of Route 4
N-(4-fluorophenyl)-6-morpholino-9H-purin-2-amine
Reactant of Route 5
Reactant of Route 5
N-(4-fluorophenyl)-6-morpholino-9H-purin-2-amine
Reactant of Route 6
Reactant of Route 6
N-(4-fluorophenyl)-6-morpholino-9H-purin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.